methyl 1-methyl-1H-imidazole-2-carboxylate methyl 1-methyl-1H-imidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 62366-53-4
VCID: VC2224446
InChI: InChI=1S/C6H8N2O2/c1-8-4-3-7-5(8)6(9)10-2/h3-4H,1-2H3
SMILES: CN1C=CN=C1C(=O)OC
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol

methyl 1-methyl-1H-imidazole-2-carboxylate

CAS No.: 62366-53-4

Cat. No.: VC2224446

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-methyl-1H-imidazole-2-carboxylate - 62366-53-4

CAS No. 62366-53-4
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
IUPAC Name methyl 1-methylimidazole-2-carboxylate
Standard InChI InChI=1S/C6H8N2O2/c1-8-4-3-7-5(8)6(9)10-2/h3-4H,1-2H3
Standard InChI Key HEHAQSPPEDVSHC-UHFFFAOYSA-N
SMILES CN1C=CN=C1C(=O)OC
Canonical SMILES CN1C=CN=C1C(=O)OC

Chemical Properties

Physical Properties

Based on the structural characteristics and data from related compounds, the physical properties of methyl 1-methyl-1H-imidazole-2-carboxylate can be reasonably estimated. The compound is likely a white to off-white crystalline solid at room temperature, similar to its carboxylic acid counterpart . The melting point is expected to be lower than that of 1-methyl-1H-imidazole-2-carboxylic acid (104°C) due to the esterification, potentially in the range of 30-40°C, which would align with the melting point of the ethyl ester analog (29-31°C) .

Table 1 summarizes the estimated physical and chemical properties of methyl 1-methyl-1H-imidazole-2-carboxylate:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC6H8N2O2Structural analysis
Molecular Weight140.14 g/molCalculated from formula
Physical StateSolidBased on related compounds
ColorWhite to off-whiteBased on 1-methyl-1H-imidazole-2-carboxylic acid
Melting Point~30-40°CEstimated based on ethyl ester analog
Boiling Point~100-110°C (0.5 mmHg)Estimated to be slightly lower than ethyl ester
Density~1.2-1.3 g/cm³Based on related imidazole compounds
SolubilitySoluble in dichloromethane, ether, ethyl acetate, methanolBased on ethyl ester properties
pKa~1.2-4.0Estimated from related compounds
StabilityPotentially hygroscopic and temperature sensitiveBased on carboxylic acid properties

Structural Characteristics and Electronic Properties

The planar imidazole ring in methyl 1-methyl-1H-imidazole-2-carboxylate contains two nitrogen atoms with different electronic characteristics. The N-1 position is methylated, making it less available for hydrogen bonding or deprotonation. The imidazole ring exhibits aromaticity, contributing to the stability of the compound. The methyl carboxylate group at the C-2 position introduces an electron-withdrawing effect that influences the electronic distribution within the molecule.

Stability and Reactivity

  • The ester group, which is susceptible to hydrolysis under acidic or basic conditions

  • The imidazole ring, which can participate in various reactions including nucleophilic substitutions, electrophilic substitutions, and coordination with metal ions

  • Potential thermal lability, as heating may lead to degradation or decomposition

Synthesis Methods

Laboratory Synthesis Routes

Several synthetic pathways can be employed to prepare methyl 1-methyl-1H-imidazole-2-carboxylate, drawing from established methods for similar compounds:

Esterification of 1-Methyl-1H-imidazole-2-carboxylic Acid

The most direct approach involves the esterification of 1-methyl-1H-imidazole-2-carboxylic acid with methanol in the presence of an appropriate catalyst:

  • Acid-catalyzed esterification using concentrated sulfuric acid or p-toluenesulfonic acid

  • Activation of the carboxylic acid using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with methanol

  • Conversion to an acid chloride intermediate using thionyl chloride or oxalyl chloride, followed by reaction with methanol

This method is analogous to the esterification procedures documented for similar imidazole derivatives .

Oxidation-Esterification Sequence

An alternative route involves:

  • Oxidation of 1-methyl-2-imidazolecarboxaldehyde to 1-methyl-1H-imidazole-2-carboxylic acid, using hydrogen peroxide in water as documented for the synthesis of the carboxylic acid

  • Subsequent esterification of the carboxylic acid with methanol using one of the methods described above

Direct Functionalization of 1-Methylimidazole

This approach entails:

  • Lithiation of 1-methylimidazole at the C-2 position using strong bases such as n-butyllithium

  • Reaction of the lithiated intermediate with carbon dioxide to introduce the carboxylate functionality

  • Esterification of the resulting carboxylic acid with methanol

Industrial Production Methods

For industrial-scale production of methyl 1-methyl-1H-imidazole-2-carboxylate, several optimizations would be necessary:

  • Continuous flow reactors to enhance reaction efficiency and control

  • Optimized reaction parameters (temperature, pressure, concentration) to maximize yield and minimize waste

  • Efficient purification protocols, potentially including crystallization, distillation, or chromatographic methods

  • Implementation of green chemistry principles to reduce environmental impact

Applications and Utilization

Research Applications

Methyl 1-methyl-1H-imidazole-2-carboxylate serves as a valuable research tool in various scientific disciplines:

  • As a versatile building block in organic synthesis for the construction of more complex molecules

  • In the preparation of imidazole-based ligands for coordination chemistry studies

  • As a model compound for investigating structure-activity relationships in imidazole derivatives

  • In the development of novel synthetic methodologies involving imidazole chemistry

Materials Science and Industrial Applications

Beyond medicinal chemistry, potential applications include:

  • As a component in specialty polymers, where the imidazole functionality can contribute to specific material properties

  • In the development of novel catalytic systems, particularly for organic transformations

  • As a precursor for materials with distinctive electronic or optical properties

  • In the preparation of coordination compounds with potential applications in sensors or molecular recognition

Comparative Analysis with Related Compounds

Comparison with 1-Methyl-1H-imidazole-2-carboxylic Acid

Table 2 presents a comparative analysis of methyl 1-methyl-1H-imidazole-2-carboxylate with related compounds:

PropertyMethyl 1-Methyl-1H-Imidazole-2-Carboxylate1-Methyl-1H-Imidazole-2-Carboxylic AcidEthyl 1-Methyl-1H-Imidazole-2-Carboxylate
Molecular FormulaC6H8N2O2C5H6N2O2 C7H10N2O2
Molecular Weight140.14 g/mol126.11 g/mol 154.17 g/mol
Melting Point~30-40°C (estimated)104°C (dec.) 29-31°C
Functional GroupsMethyl ester, imidazoleCarboxylic acid, imidazoleEthyl ester, imidazole
Hydrogen Bond CapacityAcceptor onlyDonor and acceptorAcceptor only
Solubility ProfileHigher in organic solventsSlightly soluble in methanol and water Soluble in dichloromethane, ether, ethyl acetate, and methanol
ReactivitySusceptible to hydrolysisCan undergo esterification, decarboxylation at high temperatures Similar to methyl ester
ApplicationsOrganic synthesis intermediateSolid phase synthesis of polyamides containing imidazole Similar applications to methyl ester

The methyl ester differs from the carboxylic acid primarily in:

  • Increased lipophilicity, potentially enhancing membrane permeability

  • Reduced hydrogen-bonding capacity due to the loss of the carboxylic acid hydroxyl group

  • Potential to function as a prodrug, with the ester subject to hydrolysis in vivo to release the active carboxylic acid

  • Different solubility profile, with expected increased solubility in organic solvents and decreased water solubility compared to the acid form

Comparison with Ethyl 1-methyl-1H-imidazole-2-carboxylate

The methyl and ethyl esters share many similarities but differ in:

  • Molecular weight (140.14 g/mol vs. 154.17 g/mol for the ethyl ester)

  • Slightly different physical properties, with the ethyl ester having a documented melting point of 29-31°C

  • Marginally different lipophilicity, with the ethyl ester expected to be slightly more lipophilic due to the longer alkyl chain

  • Potentially different rates of hydrolysis, with the methyl ester generally being more readily hydrolyzed than the ethyl ester

Future Research Directions

Synthetic Methodology Development

Further research on methyl 1-methyl-1H-imidazole-2-carboxylate could focus on:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of novel functionalization strategies for the imidazole ring

  • Investigation of stereoselective transformations involving this compound

  • Application of flow chemistry techniques for optimized production

Biological Activity Exploration

Potential avenues for biological investigation include:

  • Comprehensive screening for antimicrobial, antifungal, and antiparasitic activities

  • Evaluation of potential anti-inflammatory properties

  • Assessment of enzyme inhibition profiles

  • Structure-activity relationship studies to identify optimal substitution patterns for specific biological targets

Materials Science Applications

Promising areas for materials science research include:

  • Development of novel coordination polymers using the imidazole functionality

  • Investigation of potential applications in functional materials such as sensors or catalysts

  • Exploration of the compound's utility in the preparation of specialty polymers with distinctive properties

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator